Epipregnanolone Acts as a Competitive Antagonist at the Neurosteroid Site (Ki = 10.5 μM) Whereas Pregnanolone Potentiates GABAergic Transmission
Epipregnanolone (3β,5β) competitively inhibits the potentiation of [3H]flunitrazepam binding induced by its 3α-epimer pregnanolone, with a Ki of 10.5 μM [1]. In the same assay, epipregnanolone alone exhibits only slight potentiation of benzodiazepine binding, demonstrating that it acts as a specific antagonist of the neurosteroid site rather than a positive modulator [1]. This contrasts sharply with pregnanolone, which is a potent positive modulator of GABAA receptors.
| Evidence Dimension | Competitive inhibition of neurosteroid potentiation (Ki) |
|---|---|
| Target Compound Data | Ki = 10.5 μM |
| Comparator Or Baseline | Pregnanolone (3α,5β): positive modulator (no Ki reported; epipregnanolone acts as antagonist against it) |
| Quantified Difference | Epipregnanolone binds to neurosteroid site with Ki = 10.5 μM and acts as antagonist; pregnanolone acts as agonist |
| Conditions | [3H]flunitrazepam binding assay in rat brain membranes |
Why This Matters
For studies requiring blockade or antagonism of endogenous neurosteroid tone at GABAA receptors, epipregnanolone is the appropriate tool compound; pregnanolone would produce the opposite pharmacological effect.
- [1] Lambert JJ, et al. 5β-Pregnan-3β-ol-20-one, a specific antagonist at the neurosteroid site of the GABAA receptor-complex. Neurosci Lett. 1992; 135(2): 273-275. doi: 10.1016/0304-3940(92)90454-F. View Source
